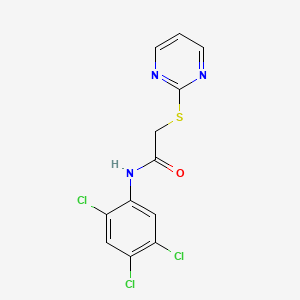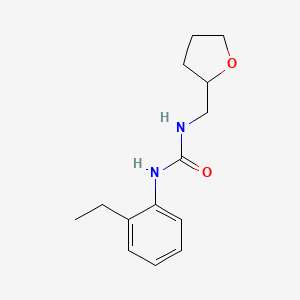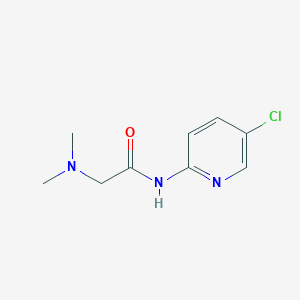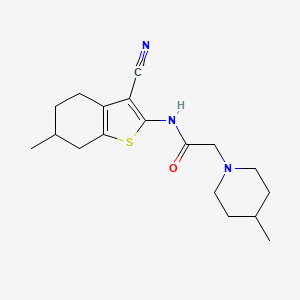![molecular formula C14H10ClN3S2 B4422218 2-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine](/img/structure/B4422218.png)
2-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine
Descripción general
Descripción
2-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine, also known as CCT007093, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a highly selective and potent inhibitor of the protein kinase PPM1D, which is a negative regulator of the tumor suppressor p53.
Mecanismo De Acción
2-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine is a highly selective and potent inhibitor of PPM1D, which is a negative regulator of p53. PPM1D dephosphorylates and inactivates p53, which is a critical tumor suppressor protein. Inhibition of PPM1D by this compound leads to the activation of p53, which induces cell cycle arrest, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway. Moreover, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to inhibit the growth of various types of cancer cells. However, this compound has also been shown to induce DNA damage and activate the DNA damage response pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine is a highly selective and potent inhibitor of PPM1D, which makes it an attractive compound for studying the p53 pathway and its role in cancer. Moreover, this compound has been extensively studied for its potential therapeutic applications in cancer treatment. However, this compound has also been shown to induce DNA damage and activate the DNA damage response pathway, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine. One potential direction is to investigate the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another potential direction is to investigate the use of this compound in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases. Moreover, further studies are needed to investigate the potential side effects and toxicity of this compound.
Aplicaciones Científicas De Investigación
2-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of PPM1D by this compound leads to the activation of the tumor suppressor p53, which plays a crucial role in the regulation of cell cycle arrest, apoptosis, and DNA repair. Several studies have shown that this compound can induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. Moreover, this compound has been shown to inhibit the growth of various types of cancer cells, including breast cancer, ovarian cancer, and glioma.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-4-(pyrimidin-2-ylsulfanylmethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3S2/c15-12-5-2-1-4-11(12)13-18-10(8-19-13)9-20-14-16-6-3-7-17-14/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKMUIKKKRWZDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CSC3=NC=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-[(2-naphthylsulfonyl)amino]-2-thiophenecarboxylate](/img/structure/B4422137.png)


![N~2~-cyclohexyl-N~2~-methyl-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4422165.png)
![3-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4422171.png)




![1-ethyl-4-[(methyl{6-[(2-thienylmethyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)methyl]-2-pyrrolidinone](/img/structure/B4422193.png)

![4-[(2-methyl-1-piperidinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B4422203.png)
![2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4422205.png)
